

Physical and chemical properties of C10H10N2O2

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Compound of Interest

Compound Name: [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol

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An In-depth Technical Guide on the Core Physical and Chemical Properties of C10H10N2O2 Isomers

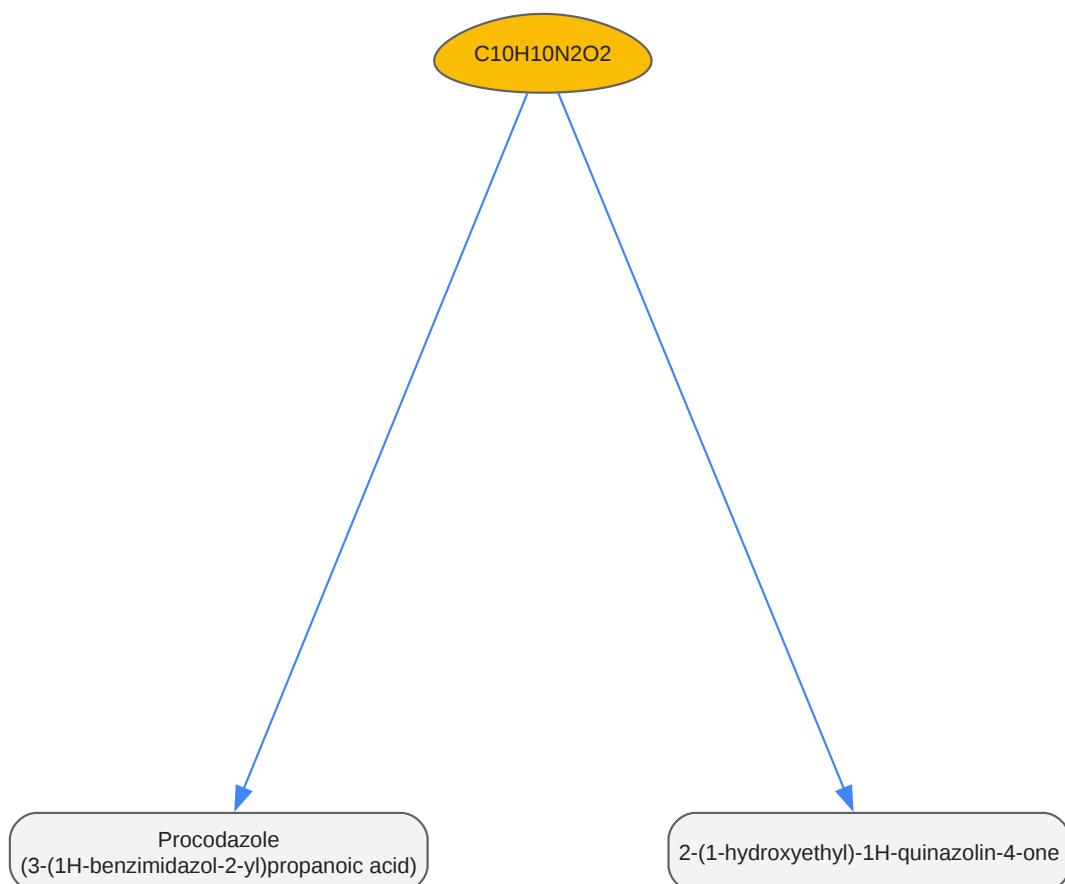
For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C10H10N2O2 represents a variety of isomers with distinct structural features and corresponding differences in their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the core physicochemical properties of two prominent isomers: Procodazole and 2-(1-hydroxyethyl)-1H-quinazolin-4-one. Detailed experimental protocols for the determination of these properties are provided, and all quantitative data is summarized in structured tables for easy comparison. Furthermore, this guide includes visualizations of the isomeric relationship and a generalized experimental workflow for compound characterization, created using the DOT language for Graphviz.

Identified Isomers of C10H10N2O2

Two notable isomers corresponding to the chemical formula C10H10N2O2 are Procodazole, a benzimidazole derivative, and 2-(1-hydroxyethyl)-1H-quinazolin-4-one, a quinazolinone derivative. Their distinct ring structures are fundamental to their chemical behavior and biological activities.

Isomers of C₁₀H₁₀N₂O₂[Click to download full resolution via product page](#)**Figure 1:** Identified Isomers of C₁₀H₁₀N₂O₂

Core Physicochemical Properties

The physical and chemical properties of Procodazole and 2-(1-hydroxyethyl)-1H-quinazolin-4-one are summarized below. These properties are crucial for understanding the behavior of these compounds in various experimental and physiological settings.

Procodazole

Procodazole, with the IUPAC name 3-(1H-benzimidazol-2-yl)propanoic acid, is a member of the benzimidazoles.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	190.20 g/mol	[1] [2]
IUPAC Name	3-(1H-benzimidazol-2-yl)propanoic acid	[1] [2]
CAS Number	23249-97-0	[1] [2]
Predicted Water Solubility	1.37 g/L	
Solubility in DMSO	38 mg/mL	[3]
Predicted logP	1.26	
Predicted pKa (Strongest Acidic)	4.36	
Predicted pKa (Strongest Basic)	5.44	

2-(1-hydroxyethyl)-1H-quinazolin-4-one

This compound belongs to the quinazolinone class of heterocyclic compounds.[\[4\]](#)[\[5\]](#)

Property	Value	Source(s)
Molecular Formula	C10H10N2O2	[6]
Molecular Weight	190.20 g/mol	[6]
IUPAC Name	2-(1-hydroxyethyl)-1H-quinazolin-4-one	
CAS Number	14422-59-4	[6]
Melting Point	Not Available	
Boiling Point	Not Available	
Solubility	Not Available	

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like the isomers of C10H10N2O2.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.

Protocol: Capillary Method

- **Sample Preparation:** A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a thermometer or a digital temperature probe.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[5][7]

Solubility Determination

Solubility is a fundamental property that influences a compound's formulation, bioavailability, and purification.

Protocol: Qualitative Solubility Testing

- Solvent Selection: A range of solvents with varying polarities should be used, such as water, ethanol, acetone, and hexane.
- Sample Preparation: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 0.1 mL) is added to the test tube.
- Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
- Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration. The process can be repeated with increasing amounts of solvent to determine an approximate solubility value.[2][8]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Protocol: Solution-Phase UV-Vis Spectroscopy

- Solvent Selection: A UV-transparent solvent in which the compound is soluble is chosen (e.g., ethanol, methanol, cyclohexane).

- **Solution Preparation:** A dilute solution of the compound with a known concentration is prepared. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.
- **Blank Measurement:** The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline spectrum.
- **Sample Measurement:** The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-800 nm).
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) and the corresponding molar absorptivity (ϵ) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

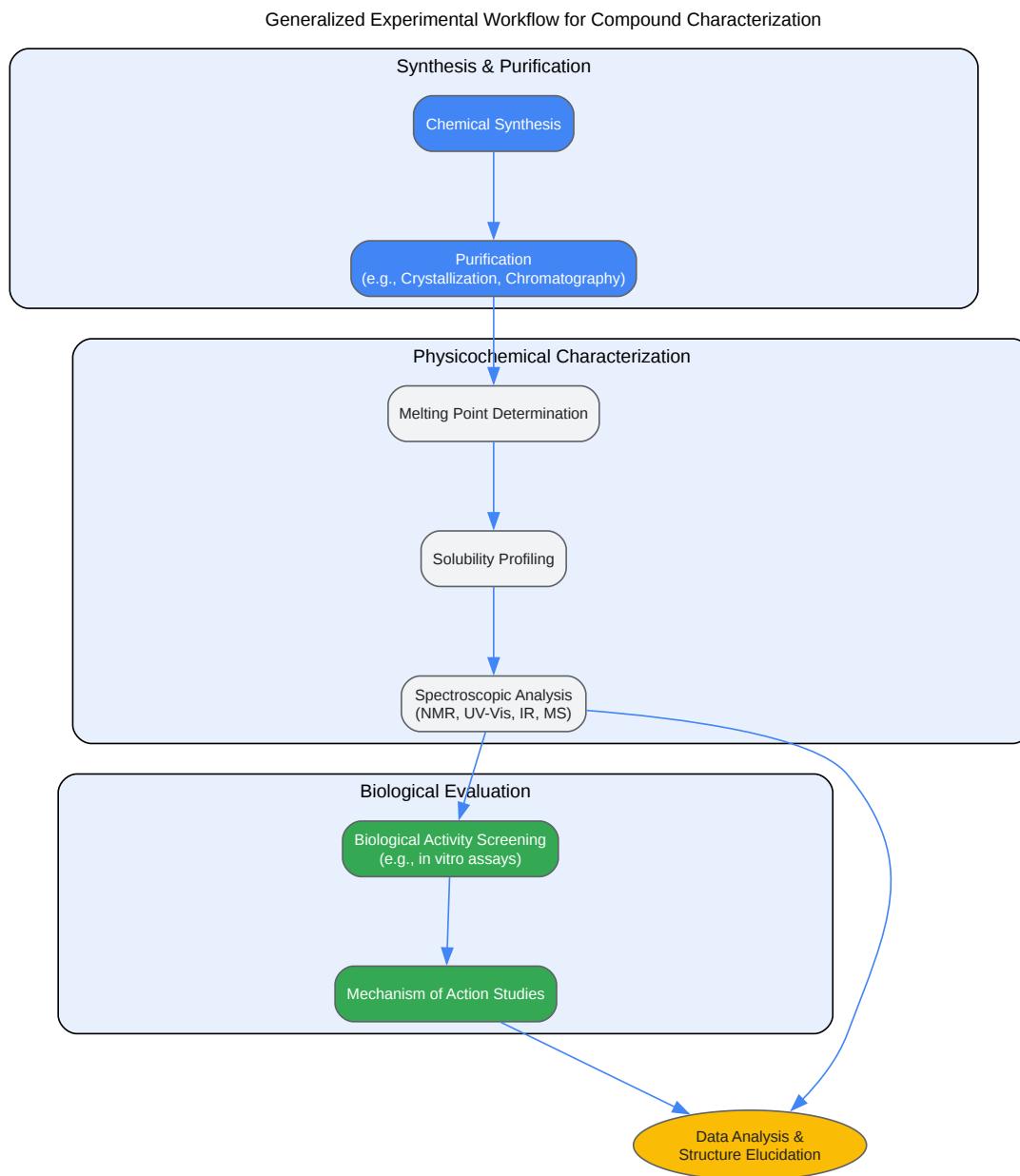
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Protocol: ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **NMR Tube:** The solution is transferred to a clean NMR tube.
- **Shimming:** The NMR spectrometer's magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are acquired. For ^1H NMR, key parameters to note are chemical shift (δ), integration, and multiplicity (splitting pattern). For ^{13}C NMR, the chemical shifts of the different carbon atoms are recorded.
- **Data Processing and Interpretation:** The acquired data is processed (Fourier transform, phasing, and baseline correction), and the resulting spectra are interpreted to determine the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound.



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Figure 2: Workflow for Compound Characterization

Biological Activity and Potential Signaling Pathways

Procodazole

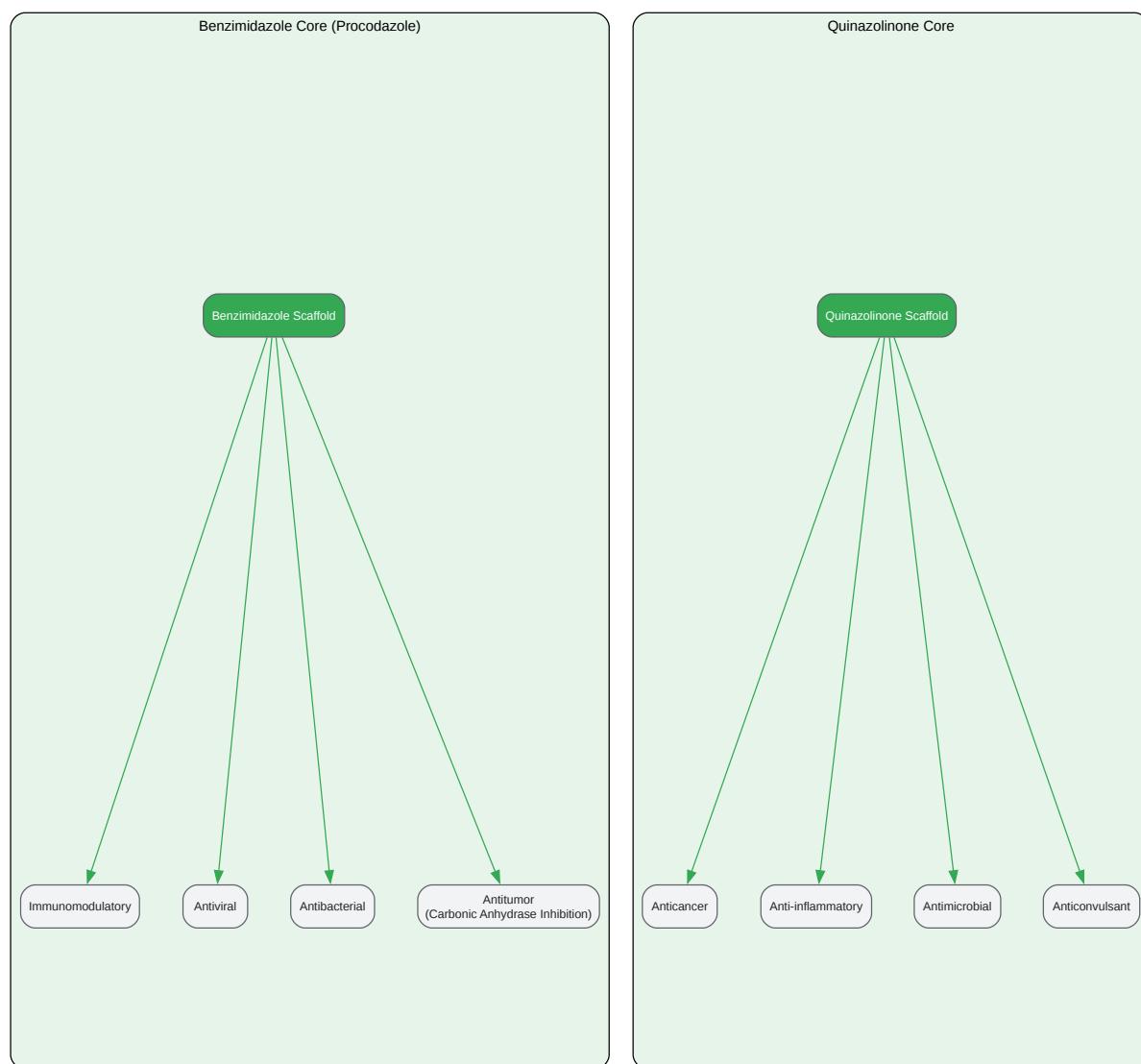
Procodazole is recognized as a non-specific active immunoprotective agent against viral and bacterial infections.^[3] More recent studies have identified it as a carbonic anhydrase inhibitor with potential antitumor activity.^[9] The inhibition of carbonic anhydrase IX is a key aspect of its anticancer mechanism.^[9]

2-(1-hydroxyethyl)-1H-quinazolin-4-one

The quinazolinone scaffold is a well-known pharmacophore present in numerous compounds with a broad range of biological activities.^{[4][5]} These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, and anticonvulsant properties.^{[4][5][10]} The specific biological activities of the 2-(1-hydroxyethyl) substituted derivative are not extensively documented in readily available literature, but it is expected to share some of the general activities of the quinazolinone class.

The diagram below illustrates the diverse biological activities associated with the core structures of the identified isomers.

Biological Activities of Core Structures

[Click to download full resolution via product page](#)**Figure 3:** Biological Activities of Core Structures

Conclusion

The chemical formula C10H10N2O2 encompasses isomers with significant structural and functional diversity. This guide has provided a detailed overview of the known physicochemical properties of Procodazole and 2-(1-hydroxyethyl)-1H-quinazolin-4-one, along with standardized protocols for their experimental determination. The presented data and workflows offer a valuable resource for researchers in the fields of chemistry and drug development, facilitating further investigation and application of these and related compounds.

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